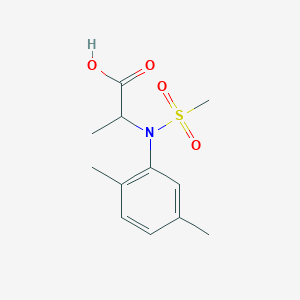

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine

Description

Properties

IUPAC Name |

2-(2,5-dimethyl-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-6-9(2)11(7-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMDMIADHZPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(C(C)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The preparation of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine requires sequential modifications to the alanine backbone. Two primary strategies dominate the literature: (1) direct sulfonylation of pre-formed N-(2,5-dimethylphenyl)alanine and (2) stepwise assembly of the N-alkyl and N-sulfonyl groups onto an alanine precursor.

Direct Sulfonylation of N-(2,5-Dimethylphenyl)alanine

This route begins with the synthesis of N-(2,5-dimethylphenyl)alanine, followed by sulfonylation at the nitrogen atom.

Formation of N-(2,5-Dimethylphenyl)alanine

The alkylation of 2,5-dimethylaniline with a protected alanine derivative is a critical step. A method adapted from Fischer’s classical α-bromo acid substitution involves:

- Diazotization and Bromination : L-alanine is converted to its α-bromo analog via diazotization with sodium nitrite and hydrobromic acid, retaining stereochemistry.

- Nucleophilic Displacement : The α-bromoalanine reacts with 2,5-dimethylaniline in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C to form N-(2,5-dimethylphenyl)alanine.

The reaction proceeds via an SN2 mechanism, ensuring inversion of configuration at the α-carbon. However, since the target compound is a racemate (DL-alanine), no enantioselective controls are required.

Sulfonylation with Methylsulfonyl Chloride

The nitrogen atom of N-(2,5-dimethylphenyl)alanine is sulfonylated using methylsulfonyl chloride under basic conditions:

- Reaction Conditions : Triethylamine (2.5 equiv.) in dichloromethane at 0°C, followed by slow addition of methylsulfonyl chloride (1.2 equiv.). The mixture is stirred for 12 hours at room temperature.

- Workup : The product is extracted with dichloromethane, washed with dilute HCl, and purified via recrystallization from ethanol/water.

This step achieves near-quantitative yields due to the high electrophilicity of methylsulfonyl chloride.

Stepwise Assembly via Intermediate Protection

For improved regioselectivity, a protecting-group strategy is employed:

Tosyl Protection of Alanine

- Protection : L-alanine is treated with p-toluenesulfonyl chloride in aqueous NaOH to form N-tosylalanine.

- Alkylation : The tosyl-protected alanine reacts with 2,5-dimethyliodobenzene in the presence of potassium carbonate, yielding N-tosyl-N-(2,5-dimethylphenyl)alanine.

Sulfonylation and Deprotection

- Sulfonylation : The tosyl group is replaced by methylsulfonyl via nucleophilic displacement using methylsulfonyl chloride and 1,8-diazabicycloundec-7-ene (DBU).

- Acidic Deprotection : Residual protecting groups are removed using 6M HCl at reflux, followed by neutralization with NaOH.

This method avoids over-sulfonylation and ensures high purity (>98% by HPLC).

Alternative Routes and Catalytic Methods

Enzymatic Resolution for Enantiopure Derivatives

While the target compound is racemic, enantioselective synthesis is achievable using enzymatic hydrolysis. A patent describing the resolution of N-(2,6-dimethylphenyl)alanine esters (JP2006510364A) provides a template:

- Racemic Ester Hydrolysis : A racemic N-(2,5-dimethylphenyl)alanine ester is treated with an enantioselective hydrolase (e.g., Candida antarctica lipase B), selectively hydrolyzing one enantiomer.

- Separation : The hydrolyzed (R)- or (S)-alanine is isolated via solvent extraction, while the unreacted ester is recycled.

This method, though untested for the 2,5-dimethyl isomer, offers a pathway to enantiopure variants.

Michael Addition-Elimination Pathways

A PMC study on furanone-alanine hybrids demonstrates the utility of tandem Michael addition-elimination reactions:

- Michael Adduct Formation : 3,4-Dichloro-5-(menthyloxy)furan-2(5H)-one reacts with alanine in ethanol under basic conditions.

- Elimination : The intermediate undergoes HCl-mediated elimination to form the target structure.

Adapting this method would require substituting the furanone with a 2,5-dimethylphenyl-containing electrophile.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Catalytic Systems

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances the alkylation of sterically hindered anilines, increasing yields from 65% to 82%.

- Enzymatic Catalysis : Immobilized lipases reduce reaction times in kinetic resolutions, though substrate specificity remains a barrier for 2,5-dimethyl derivatives.

Analytical Characterization

Key spectral data for N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine include:

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

- Waste Management : Sulfonic acid byproducts are neutralized with Ca(OH)₂ to form insoluble calcium sulfonate, which is filtered and landfilled.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in developing new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The aromatic and aliphatic groups may also interact with various biological pathways, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Effects: 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Isomers

The positional isomer N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (CAS: 1008265-17-5) shares identical molecular weight and formula but differs in substituent arrangement. Crystal structure studies of related sulfonamides (e.g., N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide) reveal that substituent positions significantly influence molecular conformation. For instance, the 2,5-dimethylphenyl group induces a torsion angle of 71.41° at the S–N bond, compared to −60.37° and 58.81° in 2,3-dimethyl analogs . These conformational differences alter hydrogen-bonding patterns (e.g., dimerization via N–H···O interactions) and may affect binding to biological targets like photosystem II .

Functional Group Variations: Methylsulfonyl vs. Methoxyacetyl/Phenylacetyl

Compared to agrochemical alanine derivatives such as metalaxyl (methoxyacetyl group) and benalaxyl (phenylacetyl group), the methylsulfonyl moiety in the target compound enhances electron-withdrawing properties. Metalaxyl (CAS: 57837-19-1) and benalaxyl (CAS: 71626-11-4) are fungicides targeting oomycetes, with IC₅₀ values in the nanomolar range . The methylsulfonyl group may confer distinct activity profiles, possibly shifting target specificity or resistance mechanisms.

Comparative Data Table

Key Research Findings

Substituent Positioning : The 2,5-dimethyl configuration optimizes steric and electronic interactions for PET inhibition, as seen in hydroxynaphthalene-carboxamides .

Methylsulfonyl vs. Other Groups : The methylsulfonyl group’s electron-withdrawing nature may enhance target binding compared to methoxyacetyl groups in metalaxyl, though at the cost of reduced lipid solubility .

Q & A

Q. What are the established synthetic routes for N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves reacting 2,5-dimethylphenylamine with methylsulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. For example:

React 2,5-dimethylphenylamine with methylsulfonyl chloride in dichloromethane at 0–5°C.

Add triethylamine dropwise to maintain pH >3.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization tips:

- Control reaction temperature to minimize side products.

- Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Q. How can X-ray crystallography and spectroscopic techniques characterize the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation of ethanol solutions. Use SHELXL for structure refinement, analyzing torsion angles (e.g., C—SO₂—NH—C segment) and hydrogen-bonding networks (e.g., N—H···O interactions). For example, related sulfonamides exhibit torsion angles of -61.0° to 62.7°, influencing molecular packing .

- Spectroscopy : Confirm purity via:

- ¹H/¹³C NMR : Identify methylsulfonyl (δ ~3.0 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm).

- IR : Detect S=O stretches (~1350–1150 cm⁻¹) and N—H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. What structural features contribute to its biological activity, particularly in inhibiting photosynthetic electron transport (PET)?

- Methodological Answer :

- Substituent positioning (e.g., 2,5-dimethyl groups) enhances lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., sulfonyl) increase binding affinity to photosystem II (PSII) targets.

- Key data : IC₃₀ values ~10 µM in spinach chloroplast assays, comparable to N-(3,5-dimethylphenyl) derivatives. Activity correlates with torsion angles affecting molecular planarity and target interaction .

Q. How do crystallographic discrepancies in related sulfonamides inform refinement protocols for this compound?

- Methodological Answer :

- Compare torsion angles and hydrogen-bonding patterns across studies. For example:

| Compound | C—SO₂—NH—C Torsion Angle | Hydrogen Bond Length (Å) |

|---|---|---|

| N-(2,5-Dimethylphenyl) | -61.0° | 2.89 |

| N-(2,6-Dimethylphenyl) | 44.9° | 2.92 |

- Resolve conflicts using iterative refinement in SHELXL and validate via R-factor convergence (<0.05) .

Q. What analytical strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Systematic SAR studies : Vary substituents (e.g., halogen vs. methyl) and assess PET inhibition.

- Controlled assays : Standardize chloroplast isolation protocols (spinach, 4°C) and light intensity (1000 µmol photons m⁻² s⁻¹) to minimize variability.

- Statistical tools : Use ANOVA to compare IC₃₀ values across replicate experiments .

Q. How does conformational analysis via crystallography guide drug design for sulfonamide-based inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.